REACTION_CXSMILES
|
[CH:1]1([C:5](Cl)=[O:6])[CH2:4][CH2:3][CH2:2]1.[C:8]([Mg]Cl)([CH3:11])([CH3:10])[CH3:9].Cl>CCOCC>[C:8]([C:5]([CH:1]1[CH2:4][CH2:3][CH2:2]1)=[O:6])([CH3:11])([CH3:10])[CH3:9]
|
Name
|
|
Quantity
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1 mol
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)Cl
|
Name
|
cuprous chloride
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
t-butylmagnesium chloride
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
To a mixture of 118.5 g
|
Type
|
ADDITION
|
Details
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The addition
|
Type
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CUSTOM
|
Details
|
is carried out at -5° to -15° C
|
Type
|
ADDITION
|
Details
|
The resulting mixture is poured into 500 ml
|
Type
|
CUSTOM
|
Details
|
ice, the organic layer is separated
|
Type
|
WASH
|
Details
|
washed successively with water, sodium bicarbonate solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
EXTRACTION
|
Details
|
The dried ether extract
|
Type
|
CUSTOM
|
Details
|
is evaporated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C(=O)C1CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |